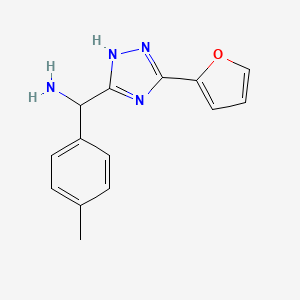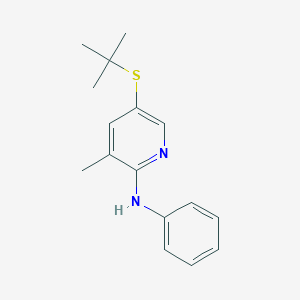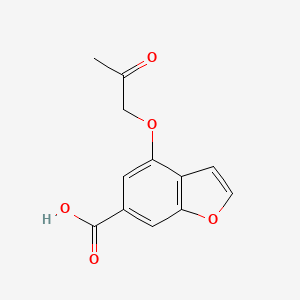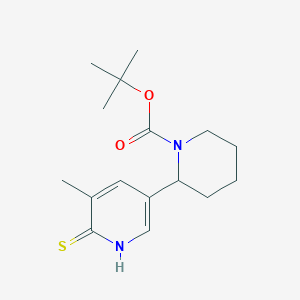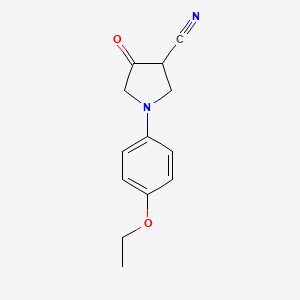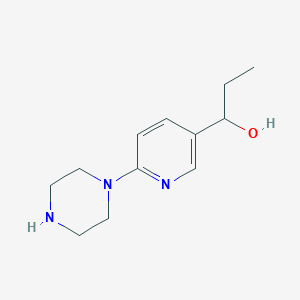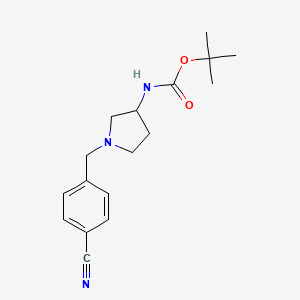
tert-Butyl (1-(4-cyanobenzyl)pyrrolidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-(4-cyanobenzyl)pyrrolidin-3-yl)carbamate: is an organic compound with the molecular formula C17H23N3O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid.
Preparation Methods
The synthesis of tert-Butyl (1-(4-cyanobenzyl)pyrrolidin-3-yl)carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with 1-(4-cyanobenzyl)pyrrolidine under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
tert-Butyl (1-(4-cyanobenzyl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl (1-(4-cyanobenzyl)pyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(4-cyanobenzyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. It is known to selectively enhance the slow inactivation of voltage-gated sodium channels, which plays a role in regulating neuronal activity. Additionally, it interacts with the collapse response mediator protein 2 (CRMP2), which is involved in neuronal development and axonal growth .
Comparison with Similar Compounds
tert-Butyl (1-(4-cyanobenzyl)pyrrolidin-3-yl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl (1-(4-aminobenzyl)pyrrolidin-3-yl)carbamate
- tert-Butyl (1-(4-bromobenzyl)pyrrolidin-3-yl)carbamate
- tert-Butyl (1-(4-methylbenzyl)pyrrolidin-3-yl)carbamate
These compounds share a similar core structure but differ in the substituents on the benzyl group. The unique properties of this compound, such as its interaction with CRMP2, distinguish it from these related compounds .
Properties
Molecular Formula |
C17H23N3O2 |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
tert-butyl N-[1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-15-8-9-20(12-15)11-14-6-4-13(10-18)5-7-14/h4-7,15H,8-9,11-12H2,1-3H3,(H,19,21) |
InChI Key |
MWYNWWZIPFHYKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


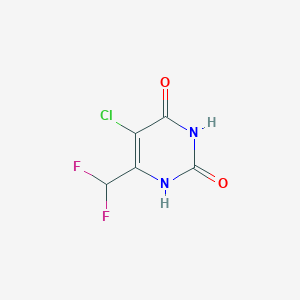

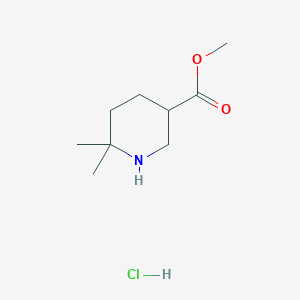

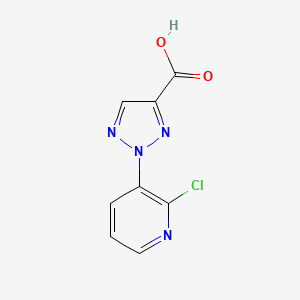
![2-(4-Methoxyphenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/structure/B15058339.png)
![2-(3-ethoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B15058340.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethanamine](/img/structure/B15058359.png)
